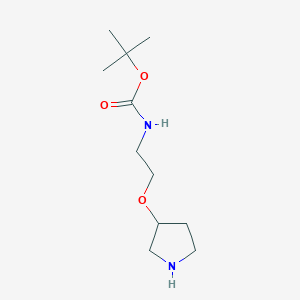

Tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate

Description

Tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate is a carbamate-protected amine derivative featuring a pyrrolidine ring connected via an ether linkage to an ethyl spacer. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, a common strategy in organic synthesis to prevent undesired reactions during multi-step processes. This compound’s structure combines the rigidity of the pyrrolidine ring with the flexibility of the ether chain, making it a versatile intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-9-4-5-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXNLECUCKDPLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate (Boc) protection. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the Boc group.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, OsO₄

Reduction: LiAlH₄, NaBH₄

Substitution: Amines, alcohols, bases like triethylamine

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrrolidine ring

Reduction: Reduced derivatives of the carbamate group

Substitution: Substituted carbamates with different nucleophiles

Scientific Research Applications

Research indicates that tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate exhibits significant biological activity, particularly as a potential modulator of various receptors:

- Beta-3 Adrenergic Receptor Agonism : Preliminary studies suggest that this compound may act as an agonist for beta-3 adrenergic receptors, which are involved in metabolic regulation and could play a role in treating obesity and metabolic disorders .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, potentially contributing to therapies for neurodegenerative diseases like Alzheimer's disease .

Applications in Medicinal Chemistry

The unique structure of this compound allows for various applications in medicinal chemistry:

- Drug Development : Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents aimed at metabolic disorders and neurodegenerative diseases.

- Prodrug Strategies : The compound can also be explored as a prodrug to enhance the bioavailability of active pharmaceutical ingredients .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Study on Metabolic Regulation : A study demonstrated that compounds similar to this compound can influence metabolic pathways through receptor interactions, suggesting its utility in managing obesity.

- Neuroprotective Research : Research focusing on neuronal nitric oxide synthase inhibitors has shown that modifications similar to those found in this compound can enhance neuroprotective effects, indicating its potential role in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions. The Boc group can be removed under acidic conditions, releasing the free amine . This property is exploited in peptide synthesis and other applications where selective protection and deprotection are crucial .

Comparison with Similar Compounds

Pyrrolidine vs. Heteroaromatic Systems

- Target Compound : The pyrrolidine-ether-carbamate structure offers conformational flexibility, suitable for linking pharmacophores in drug design. The ether group may enhance solubility compared to purely hydrocarbon chains.

- Pyrimidine Derivative (): The pyrimidine ring introduces aromaticity and hydrogen-bonding capacity, critical for targeting enzymes like kinases.

- Pyrazine Derivative () : The pyrazine ring’s electron-deficient nature facilitates interactions with biological targets, but its lower molecular weight (209.25 g/mol) may improve bioavailability .

Substituent Effects

- Fluorinated Analog () : The 2-fluorophenyl group increases lipophilicity, enhancing blood-brain barrier penetration—a key feature in central nervous system (CNS) drug candidates. The fluorine atom also stabilizes against oxidative metabolism .

- Azide-Containing Compound () : The azide group enables click chemistry for bioconjugation, a distinct advantage over the target compound’s ether group in applications like antibody-drug conjugate synthesis .

Biological Activity

Tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate, also known by its CAS number 1779869-00-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate functional group, which is further linked to a pyrrolidine moiety. This structural configuration is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within the body. Specifically, compounds featuring pyrrolidine and carbamate groups have been studied for their roles as enzyme inhibitors and receptor modulators.

Key Mechanisms:

- Enzyme Inhibition : The presence of the carbamate group can enhance binding affinity to target enzymes, potentially inhibiting their activity.

- Receptor Modulation : Pyrrolidine derivatives often exhibit activity at neurotransmitter receptors, influencing pathways related to cognition and mood regulation.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Research Findings

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including colorectal and breast cancer cells. These findings suggest that the compound may interfere with cell cycle progression or induce apoptosis in malignant cells .

- Neuropharmacological Studies : The compound has been evaluated for its effects on neurotransmitter receptors. Specifically, it has shown activity as an antagonist at certain serotonin receptors, which could be beneficial for conditions like anxiety or depression .

- Inflammation Models : Preliminary studies indicate that this compound may reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. This suggests potential therapeutic applications in chronic inflammatory diseases .

Case Studies

- Colorectal Cancer Study : A study involving a series of pyrrolidine derivatives highlighted the effectiveness of this compound in reducing tumor size in xenograft models of colorectal cancer. The treatment led to significant reductions in tumor volume without observable toxicity in animal models .

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. Results indicated that the compound could enhance cell survival and reduce markers of oxidative damage .

Q & A

Q. What are the recommended synthetic methodologies for Tert-butyl N-(2-pyrrolidin-3-yloxyethyl)carbamate?

The synthesis typically involves coupling reactions between tert-butyl carbamate derivatives and functionalized pyrrolidine intermediates. For example:

- Stepwise coupling : Use coupling reagents like EDCI/HOBt to condense tert-butyl carbamate precursors with 2-pyrrolidin-3-yloxyethylamine derivatives under inert conditions (e.g., nitrogen atmosphere) .

- Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–20°C is preferred to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization yields high-purity products (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., pyrrolidine substitution patterns) and carbamate integrity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] or [M+Na] ions) .

- Infrared (IR) spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) groups confirm functional groups .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in airtight containers at room temperature, away from strong oxidizers or acids .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved for this compound?

- Refinement software : Use SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (ADPs) and occupancy ratios to resolve electron density ambiguities .

- Twinned data analysis : For overlapping reflections, employ twin law matrices in programs like PLATON to deconvolute datasets .

- Validation tools : Check structural plausibility with CCDC Mercury (geometric parameters) and IUCr checkCIF (crystallographic validity) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carbamate carbonyl may exhibit electrophilic susceptibility .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to model hydrolysis kinetics under varying pH .

- Docking studies : Map interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide functionalization strategies .

Q. How can reaction conditions be optimized to enhance yield during coupling steps?

- Catalyst screening : Test DMAP or TEA as catalysts to accelerate carbamate bond formation .

- Temperature control : Maintain 0–5°C during exothermic steps to suppress byproduct formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while DCM minimizes racemization .

Q. What strategies address discrepancies in NMR data interpretation for pyrrolidine derivatives?

- 2D NMR correlation : Use HSQC and HMBC to resolve overlapping signals in the pyrrolidine ring and ethyleneoxy linker .

- Variable temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening .

- Isotopic labeling : N-labeled carbamates simplify assignment of nitrogen environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.